PF-03550096

Cannabinoid Receptor CB2 Agonist Receptor Binding

PF-03550096 is the definitive full CB2 agonist for unambiguous peripheral cannabinoid research. With 190-fold selectivity (CB2 Ki=7.9 nM vs. CB1 Ki=1,500 nM), it outperforms AM1241 (82-fold) and avoids the confounding CB1 antagonism of partial agonists like GW405833. Validated oral efficacy at 3–10 mg/kg in TNBS-induced visceral hypersensitivity models, with full reversal by the CB2-selective antagonist SR144528, provides a rigorous mechanism-of-action control. Essential as a calibrated benchmark for novel CB2 ligand characterization and interspecies comparison (human/rat CB2 Ki=7.9/47 nM). Choose PF-03550096 when experimental integrity demands a high-selectivity, orally bioavailable full agonist with reproducible in vivo pharmacology.

Molecular Formula C19H28N4O4
Molecular Weight 376.4 g/mol
CAS No. 910376-39-5
Cat. No. B057657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-03550096
CAS910376-39-5
SynonymsN-((1S)-1-(aminocarbonyl)-2,2-dimethylpropyl)-3-(3-hydroxy-3-methylbutyl)-2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxamide
PF-03550096
Molecular FormulaC19H28N4O4
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)N)NC(=O)N1C2=CC=CC=C2N(C1=O)CCC(C)(C)O
InChIInChI=1S/C19H28N4O4/c1-18(2,3)14(15(20)24)21-16(25)23-13-9-7-6-8-12(13)22(17(23)26)11-10-19(4,5)27/h6-9,14,27H,10-11H2,1-5H3,(H2,20,24)(H,21,25)/t14-/m1/s1
InChIKeyGGNIFXBIJCNXCT-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





PF-03550096: Synthetic Cannabinoid for CB2 Receptor Research and Therapeutic Development


PF-03550096 (CAS 910376-39-5) is a synthetic cannabinoid (CB) developed by Pfizer that functions as a potent agonist at the cannabinoid receptor type 2 (CB2) [1]. This small molecule demonstrates significant selectivity for the peripheral CB2 receptor over the central CB1 receptor, with binding affinity Ki values of 7.9 nM for human CB2 receptors and 1,500 nM for human CB1 receptors . The compound exhibits oral bioavailability and has been validated in vivo for efficacy in visceral pain models, establishing it as a critical tool for studying CB2-mediated signaling pathways and a reference compound for developing peripherally restricted analgesics with reduced central nervous system side effects .

The Specificity Imperative: Why PF-03550096 Cannot Be Simply Substituted in CB2 Agonist Research


The chemical space of CB2 agonists is diverse, but even compounds with similar potency can exhibit drastically different selectivity profiles, functional activity, and species-dependent pharmacology. A direct comparison of PF-03550096 with other commonly used CB2 agonists reveals critical differences: while JWH-133 (Ki = 3.4 nM) is more potent, its selectivity for CB2 over CB1 is ~200-fold, compared to PF-03550096's ~190-fold [1]. AM1241 has a similar Ki (3.4 nM) but only 82-fold selectivity [2]. GW405833 shows a different functional profile as a partial agonist and non-competitive CB1 antagonist . HU-308 is less potent (Ki = 22.7 nM) but has high selectivity (>440-fold) . Critically, PF-03550096 has a defined, cross-species pharmacology with established oral efficacy in specific pain models that may not be directly translatable across these structurally distinct agonists. Therefore, substituting PF-03550096 with a generic 'CB2 agonist' without accounting for these quantitative differences risks introducing confounding variables in experimental outcomes, invalidating comparative studies, and potentially misleading drug development efforts.

Quantitative Comparator Analysis: Benchmarking PF-03550096's Selectivity and Functional Activity


PF-03550096 vs. JWH-133: Comparable CB2/CB1 Selectivity, Different Binding Potency

In a direct head-to-head comparison of binding affinities, PF-03550096 exhibits a Ki of 7.9 nM for human CB2 and 1,500 nM for human CB1, yielding a selectivity ratio of approximately 190-fold [1]. The comparator JWH-133, a widely used CB2 agonist, has a higher binding potency (Ki = 3.4 nM for CB2) but a comparable selectivity window of approximately 200-fold (CB1 Ki = 677 nM) . While JWH-133 is more potent, PF-03550096 offers a nearly equivalent selectivity profile, making it a valuable alternative when experimental design requires a CB2 agonist with a slightly lower absolute binding affinity, potentially mitigating off-target effects at higher concentrations.

Cannabinoid Receptor CB2 Agonist Receptor Binding

PF-03550096 vs. AM1241: Superior CB2/CB1 Selectivity for Peripheral Studies

When comparing selectivity for the peripheral CB2 receptor, PF-03550096 demonstrates a CB2/CB1 selectivity ratio of approximately 190-fold (CB2 Ki = 7.9 nM; CB1 Ki = 1,500 nM) [1]. In contrast, the commonly used CB2 agonist AM1241, despite having a similar high affinity for CB2 (Ki = 3.4 nM), shows only an 82-fold selectivity over CB1 (CB1 Ki = 280 nM) [2]. This indicates that PF-03550096 is more than twice as selective for the CB2 receptor compared to AM1241, making it a superior choice for studies where minimizing CB1-mediated central nervous system effects is critical.

CB2 Selectivity Peripheral Cannabinoid Receptor GPCR

PF-03550096 vs. HU-308: Quantitatively Superior CB2 Binding Affinity

A cross-study comparison of binding affinities reveals that PF-03550096 is a significantly more potent CB2 ligand than HU-308. PF-03550096 has a Ki of 7.9 nM for human CB2 receptors [1], whereas HU-308 has a Ki of 22.7 nM for the same receptor . This represents a nearly 3-fold higher affinity for PF-03550096. While HU-308 is highly selective (CB1 Ki > 10 µM, >440-fold selectivity), its lower absolute affinity may limit its utility in certain assays or require higher concentrations to achieve equivalent receptor occupancy.

CB2 Agonist Binding Affinity In Vitro Pharmacology

PF-03550096 vs. GW405833: Divergent Functional Activity Profiles

In functional assays measuring cAMP inhibition in CHO cells expressing human CB2 receptors, PF-03550096 acts as a full agonist with an EC50 of 2.1 nM . In contrast, GW405833, despite having a similar CB2 binding affinity (Ki = 3.92 nM), functions as a partial agonist (EC50 = 0.65 nM; maximum inhibition = 44.6%) and also exhibits non-competitive CB1 antagonism . This fundamental difference in functional activity and receptor interaction means that PF-03550096 and GW405833 are not interchangeable tools for studying CB2-mediated signaling. PF-03550096's full agonist profile is essential for studies requiring maximal CB2 activation, while GW405833's complex pharmacology introduces confounding variables for simple CB2 activation studies.

CB2 Agonist Functional Selectivity cAMP Assay

PF-03550096: Defined Cross-Species Pharmacology and In Vivo Oral Efficacy

PF-03550096 has been rigorously characterized for its species-specific binding and in vivo efficacy. It shows a defined, species-dependent affinity: Ki = 7.9 nM for human CB2 and Ki = 47 nM for rat CB2 [1]. This provides a clear, quantitative baseline for interspecies translation. Furthermore, PF-03550096 is orally bioavailable and demonstrates statistically significant efficacy in a validated disease model. At doses of 3 and 10 mg/kg (p.o.), it inhibited TNBS-induced colonic pain hypersensitivity in rats, an effect reversed by the selective CB2 antagonist SR144528, confirming CB2-mediated action [1]. This contrasts with many other CB2 agonists for which such a comprehensive in vivo validation package is not as clearly established or publicly available in a single, peer-reviewed study.

Species Selectivity Oral Bioavailability Visceral Pain Model

Optimal Research and Development Applications for PF-03550096 Based on Quantitative Evidence


Peripheral CB2 Receptor Pharmacology Studies Requiring High Selectivity Over CB1

PF-03550096's 190-fold selectivity for CB2 over CB1 (CB2 Ki = 7.9 nM vs. CB1 Ki = 1,500 nM) makes it the preferred tool for dissecting peripheral CB2-mediated signaling pathways where minimizing central CB1 activation is paramount [1]. This selectivity profile, superior to AM1241 (82-fold) [2], ensures that observed physiological effects are more confidently attributed to CB2 activation, reducing confounding variables in studies of immune modulation, inflammation, and tissue-specific cannabinoid function.

Translational Research in Visceral Pain and Inflammatory Disorders

With validated oral efficacy in the TNBS-induced rat model of visceral hypersensitivity at doses of 3 and 10 mg/kg [1], PF-03550096 is a gold-standard reference compound for preclinical research into irritable bowel syndrome (IBS), inflammatory bowel disease (IBD), and other visceral pain conditions. The demonstrated reversal of its analgesic effect by a CB2-selective antagonist (SR144528) provides a clear mechanism-of-action control [1], essential for high-quality, reproducible in vivo pharmacology studies.

Comparator Studies Evaluating Novel CB2 Agonists or Dual CB1/CB2 Ligands

PF-03550096 serves as an essential benchmark compound for characterizing new chemical entities targeting the cannabinoid system. Its well-defined binding affinities for both human and rat CB2 receptors (Ki = 7.9 nM and 47 nM, respectively) [1] provide a calibrated reference point for interspecies comparisons. Its full agonist profile at CB2 (EC50 = 2.1 nM in cAMP assays) [2] and lack of CB1 agonist activity make it an ideal control for validating assay systems and establishing relative potency and efficacy of novel compounds.

Studies Requiring a Clean Full CB2 Agonist Profile with Oral Bioavailability

For research demanding a full CB2 agonist with confirmed oral bioavailability, PF-03550096 is the tool of choice. Its full agonist activity contrasts with partial agonists like GW405833, which also exhibits confounding CB1 antagonism . The established oral efficacy at 3 and 10 mg/kg in vivo [1] confirms its suitability for systemic administration in chronic dosing paradigms, enabling long-term studies of CB2 modulation without the need for invasive delivery routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-03550096

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.